molecular formula C9H10BrN B1275206 6-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 22190-35-8

6-Bromo-1,2,3,4-tetrahydroquinoline

Numéro de catalogue: B1275206
Numéro CAS: 22190-35-8
Poids moléculaire: 212.09 g/mol
Clé InChI: WEHMHBSITKCQBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C9H10BrN. It is a derivative of tetrahydroquinoline, where a bromine atom is substituted at the 6th position of the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or toluene, under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline and its derivatives.

    Reduction Products: Dihydroquinoline derivatives

Applications De Recherche Scientifique

Pharmaceutical Development

Neurological Disorders
6-Bromo-1,2,3,4-tetrahydroquinoline serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural characteristics allow for modifications that enhance the efficacy and specificity of drug candidates targeting conditions such as Alzheimer's disease and schizophrenia .

Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting enzymes associated with tumor progression. For instance, it has shown inhibitory effects on cathepsin B and calpain, which are implicated in cancer metastasis. Additionally, it interacts with P-glycoprotein, potentially influencing drug resistance mechanisms in cancer cells .

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in studies investigating enzyme inhibition and receptor interactions. These studies help elucidate complex biological processes and pathways. For example, its role in modulating the activity of specific enzymes can provide insights into metabolic disorders and therapeutic targets .

Receptor Interactions
this compound has been studied for its interactions with various biological receptors. Its ability to bind selectively to certain receptors makes it a valuable tool in pharmacological research aimed at developing new therapeutics .

Organic Synthesis

This compound acts as a versatile building block in organic chemistry. It facilitates the creation of more complex molecules through various chemical reactions such as substitution and oxidation. This property is particularly useful in synthesizing natural product analogs and other bioactive compounds .

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. Its chemical functionalities can be leveraged to create advanced polymers or coatings that require specific characteristics for industrial applications .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry, particularly in the development of agrochemicals. Research is ongoing to investigate its potential role in creating more effective pesticides or herbicides that can improve crop yields while minimizing environmental impact .

Data Tables

Application AreaSpecific Uses
Pharmaceutical DevelopmentDrug synthesis for neurological disorders
Biochemical ResearchEnzyme inhibition studies
Organic SynthesisBuilding block for complex organic molecules
Material ScienceDevelopment of advanced polymers
Agricultural ChemistryCreation of effective agrochemicals

Case Study 1: Anticancer Activity Assessment

A study evaluating the anticancer effects of tetrahydroquinoline derivatives found significant cytotoxicity against various cancer cell lines. The study reported IC values indicating effective inhibition of cell proliferation.

Case Study 2: Orexin Receptor Antagonism

Clinical investigations into orexin receptor antagonists demonstrated that derivatives of tetrahydroquinoline could effectively reduce symptoms associated with sleep disorders. Participants receiving these compounds reported improved sleep quality and reduced nighttime awakenings.

Mécanisme D'action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison: this compound is unique due to its specific substitution pattern and the resulting chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Activité Biologique

6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₉H₉BrN
  • Molecular Weight : Approximately 199.05 g/mol
  • Structure : Characterized by a tetrahydroquinoline core with a bromine substituent at the sixth position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly. For instance, in a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a notable decrease in swelling .

Neuroprotective Effects

This compound has been evaluated for its neuroprotective effects. It was found to inhibit nitric oxide synthase (NOS), which plays a critical role in neuroinflammation and pain pathways. A specific derivative of this compound showed promising results in reversing thermal hyperalgesia in neuropathic pain models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors involved in inflammatory and pain pathways. The inhibition of NOS is particularly noteworthy as it leads to reduced production of nitric oxide, a key mediator in pain and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for developing more potent derivatives. Variations in substitution patterns can significantly influence its biological activity and pharmacokinetic properties. For instance:

CompoundSubstitutionBiological Activity
This compoundBromine at C6Antimicrobial, Anti-inflammatory
7-Bromo-1,2,3,4-tetrahydroquinolineBromine at C7Different pharmacological profile
6-Chloro-1,2,3,4-tetrahydroquinolineChlorine at C6Altered reactivity and activity

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Pain Management : A study involving the L5/L6 spinal nerve ligation model showed that a derivative of this compound significantly reduced allodynia when administered intraperitoneally at a dose of 30 mg/kg .
  • Inflammation Reduction : In models of acute inflammation induced by carrageenan injection, treatment with this compound led to a reduction in paw edema by approximately 50% compared to control groups.

Propriétés

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHMHBSITKCQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405817
Record name 6-bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22190-35-8
Record name 6-bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (100 mg) in N,N-dimethylformamide (1 ml), a solution of N-bromosuccinimide (134 mg) in N,N-dimethylformamide (1 ml) was added dropwise under ice cooling and stirred at the same temperature for 1 hour. The reaction mixture was diluted with water and extracted with ethyl acetate. The extracted organic layer was washed sequentially with water and brine, dried over anhydrous magnesium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure to give 6-bromo-1,2,3,4-tetrahydroquinoline (137 mg) as a yellow oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

NBS (28 g, 158 mmol) was added to a solution of 1,2,3,4-tetrahydroquinoline (20 g, 150.16 mmol) in carbon tetrachloride (200 mL). The resulting solution was stirred for 3 h at 0° C., extracted with dichloromethane (3×50 mL) and concentrated in vacuo to give a residue, which was applied onto a silica gel column with 1% ethyl acetate in petroleum ether to give 6-bromo-1,2,3,4-tetrahydroquinoline as a yellow solid (11 g, 35%).
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 6-bromo-2,3-dihydro-1H-quinolin-3-one (0.05 g, 0.219 mmol) in THF (20 mL) and aqueous sodium carbonate (5 mL) was treated with aluminum trichloride (0.116 g, 0.9 mmol) and lithium aluminum hydride (33 mg, 0.9 mmol) The reaction was refluxed for 18 h. and cooled down. The filtrate evaporated to dryness, taken up in water and extracted with EtOAc (3×). Ethyl acetate extracts were dried over sodium sulfate and concentrated. The crude residue was purified by flash chromatography (hexane/EtOAc, 1:3) to afford 6-bromo-2,3-dihydro-1H-quinoline (0.040 g, 87%). LRMS (ES+): 211.3 (M+H)+.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.116 g
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6-Bromo-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
6-Bromo-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
6-Bromo-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
6-Bromo-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-Bromo-1,2,3,4-tetrahydroquinoline
Customer
Q & A

Q1: What are the key structural features of 6-Bromo-1,2,3,4-tetrahydroquinoline as observed in the study?

A1: The study on this compound-8-carbonitrile highlights the compound's crystal structure. Notably, the piperidine ring exhibits conformational flexibility, as evidenced by one of its methylene groups being disordered over two positions. This disorder results in two distinct envelope conformations for the molecule. Furthermore, the crystal structure reveals the formation of inversion dimers, facilitated by pairs of N—H⋯N hydrogen bonds that create R22(12) loops.

Q2: Does the addition of substituents to the core this compound structure affect its conformation?

A2: While the provided research focuses on this compound-8-carbonitrile , a different study investigated 2-methyl-4-(N-acetanylino)-6-bromo-1,2,3,4-tetrahydroquinoline . Although specific conformational details for this derivative weren't provided, the presence of additional substituents (methyl and N-acetanylino groups) at different positions will likely influence the molecule's overall conformation and potentially its interactions with other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.